Cas no 1350323-81-7 (4-bromo-5-chloro-1-methyl-1H-pyrazole)

4-bromo-5-chloro-1-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 4-bromo-5-chloro-1-methyl-1H-pyrazole
- DB-123365
- 1350323-81-7
- 4-bromo-5-chloro-1-methylpyrazole
- AT34059
- SCHEMBL1359420
- 4-bromo-5-chloro-1-methyl-pyrazole
- MFCD31414557
- RNUUKIVMZUYLJQ-UHFFFAOYSA-N
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- インチ: 1S/C4H4BrClN2/c1-8-4(6)3(5)2-7-8/h2H,1H3
- InChIKey: RNUUKIVMZUYLJQ-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(Cl)=C(Br)C=N1
計算された属性
- せいみつぶんしりょう: 193.92464g/mol
- どういたいしつりょう: 193.92464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 90.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 17.8Ų
4-bromo-5-chloro-1-methyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1322328-5g |
4-bromo-5-chloro-1-methyl-1H-pyrazole |
1350323-81-7 | 95% | 5g |
$1285 | 2024-07-19 | |
abcr | AB600715-1g |
4-Bromo-5-chloro-1-methyl-1H-pyrazole; . |
1350323-81-7 | 1g |
€670.40 | 2024-07-19 | ||
eNovation Chemicals LLC | Y1322328-2g |
4-bromo-5-chloro-1-methyl-1H-pyrazole |
1350323-81-7 | 95% | 2g |
$945 | 2024-07-19 | |
eNovation Chemicals LLC | Y1322328-1g |
4-bromo-5-chloro-1-methyl-1H-pyrazole |
1350323-81-7 | 95% | 1g |
$695 | 2024-07-19 | |
abcr | AB600715-250mg |
4-Bromo-5-chloro-1-methyl-1H-pyrazole; . |
1350323-81-7 | 250mg |
€289.00 | 2024-07-19 | ||
eNovation Chemicals LLC | Y1322328-10g |
4-bromo-5-chloro-1-methyl-1H-pyrazole |
1350323-81-7 | 95% | 10g |
$1865 | 2024-07-19 | |
eNovation Chemicals LLC | Y1322328-100g |
4-bromo-5-chloro-1-methyl-1H-pyrazole |
1350323-81-7 | 95% | 100g |
$8650 | 2024-07-28 | |
eNovation Chemicals LLC | Y1322328-100g |
4-bromo-5-chloro-1-methyl-1H-pyrazole |
1350323-81-7 | 95% | 100g |
$8650 | 2025-02-26 |
4-bromo-5-chloro-1-methyl-1H-pyrazole 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
4-bromo-5-chloro-1-methyl-1H-pyrazoleに関する追加情報
4-Bromo-5-Chloro-1-Methyl-1H-Pyrazole: A Comprehensive Overview
The compound 4-bromo-5-chloro-1-methyl-1H-pyrazole (CAS No. 1350323-81-7) is a heterocyclic aromatic compound with significant applications in various fields of chemistry. This compound belongs to the pyrazole family, which is a five-membered ring containing two nitrogen atoms. The presence of bromine and chlorine substituents at the 4 and 5 positions, respectively, along with a methyl group at position 1, imparts unique chemical properties to this molecule. Recent studies have highlighted its potential in drug discovery, agrochemicals, and advanced materials.
Pyrazoles are known for their versatility in chemical synthesis due to their ability to undergo various functional group transformations. The 4-bromo-5-chloro-1-methyl-1H-pyrazole structure is particularly interesting because the bromine and chlorine substituents can act as leaving groups, enabling substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules. For instance, researchers have utilized this compound as a precursor in the development of novel pyrazole-based pharmaceuticals, where its reactivity plays a crucial role in forming bioactive compounds.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 4-bromo-5-chloro-1-methyl-1H-pyrazole. Quantum mechanical calculations reveal that the substituents at positions 4 and 5 significantly influence the molecule's aromaticity and reactivity. The methyl group at position 1 contributes to the molecule's stability by providing steric hindrance, which can be advantageous in certain synthetic pathways. These findings have been instrumental in optimizing synthesis routes for this compound, ensuring higher yields and purity.
In terms of applications, 4-bromo-5-chloro-1-methyl-1H-pyrazole has shown promise in the agrochemical industry as a potential herbicide or fungicide. Its ability to inhibit specific enzymatic pathways makes it a candidate for developing eco-friendly pesticides. Additionally, this compound has been explored in medicinal chemistry for its potential as an anti-inflammatory or anticancer agent. Preclinical studies suggest that it may exhibit selective cytotoxicity against cancer cells, making it a subject of interest for further pharmacological evaluation.
The synthesis of 4-bromo-5-chloro-1-methyl-1H-pyrazole typically involves multi-step processes that include nucleophilic substitution and cyclization reactions. Recent research has focused on improving these methods by employing green chemistry principles, such as using solvent-free conditions or catalytic systems to reduce environmental impact. For example, microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while minimizing by-products.
From an environmental standpoint, understanding the fate and transport of 4-bromo-5-chloro-1-methyl-1H-pyrazole in natural systems is crucial for assessing its safety profile. Studies conducted under simulated environmental conditions indicate that this compound undergoes slow degradation under UV light or microbial action. These findings are essential for regulatory agencies evaluating its use in agricultural or pharmaceutical applications.
In conclusion, 4-bromo-5-chloro-1-methyl-1H-pyrazole (CAS No. 1350323-81-7) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application development, position it as a key player in future innovations within chemistry and related fields.
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